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Class II sec-dependent bacteriocin

Cat. No.: B1577470
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Description

Class II sec-dependent bacteriocins are a distinct category of ribosomally synthesized antimicrobial peptides (bacteriocins) produced by bacteria, primarily Gram-positive Lactic Acid Bacteria (LAB) like Enterococcus faecium . Unlike many other Class II bacteriocins that feature a double-glycine leader peptide and are processed by a dedicated ABC transporter, sec-dependent bacteriocins are synthesized with an N-terminal signal peptide . This leader peptide is typically positively charged with a hydrophobic core and is cleaved during translocation via the general secretory (Sec) pathway, a key distinguishing biosynthetic feature . These bacteriocins are small (<10 kDa), heat-stable, and show a bactericidal mode of action, making them highly relevant for applied research . The primary mechanism of action for Class II bacteriocins, including sec-dependent variants, involves membrane permeabilization, leading to the collapse of the proton motive force and eventual cell death of sensitive target cells . Research suggests that some bacteriocins in this class may require a receptor on the target cell surface, such as a mannose permease protein, for initial docking and subsequent pore formation . This targeted mechanism offers a valuable model for studying novel antimicrobial strategies. Their strong inhibitory activity against food-borne pathogens like Listeria monocytogenes and other Gram-positive bacteria underpins their significant potential as natural biopreservatives in food safety applications . Furthermore, their narrow spectrum of activity minimizes disruption to complex microbial communities, making them attractive candidates for exploring precision modulation of microbiomes . This product is supplied as a highly pure preparation for research applications. It is ideal for in vitro studies investigating the efficacy of bacteriocins against pathogenic bacteria, elucidating their precise mode of action and interaction with target cell membranes, and developing novel anti-infective or preservation strategies. This product is labeled with the following designation: For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

YYGNGLYCNKEKCWVDWNQAKGEIGKIIVNGWV

Origin of Product

United States

Classification and Diversity Within Class Ii Bacteriocins with Emphasis on Sec Dependent Export

Molecular Diversity and Categorization of Sec-Dependent Class II Bacteriocins

While the ABC-transporter pathway is more common, a growing number of Class II bacteriocins have been identified that rely on the general Sec pathway for their export. These bacteriocins are notable because their production operons are often simpler, lacking the dedicated transport genes. asm.org

Several bacteriocins that are structurally classified as Class IIa, due to possessing the anti-listerial pediocin-like consensus sequence, are exported via the Sec pathway. Their primary unique attribute is the replacement of the typical double-glycine leader with a Sec-dependent signal peptide. nih.govnih.gov

Key Examples of Sec-Dependent Class IIa Bacteriocins:

Bacteriocin (B1578144)Producing OrganismKey Characteristics
Enterocin (B1671362) P Enterococcus faeciumThe first Sec-dependent pediocin-like bacteriocin to be characterized biochemically and genetically. asm.org It is synthesized as a 71-amino-acid prepeptide with a 27-amino-acid Sec-type leader. nih.gov It exhibits broad-spectrum activity against pathogens like Listeria monocytogenes and Clostridium perfringens. asm.orgnih.gov
Hiracin JM79 (Bacteriocin T8) Enterococcus hiraeContains a typical 30-amino-acid Sec signal peptide. nih.govnih.gov The mature peptide is 44 amino acids long and shows significant homology to other Class IIa bacteriocins. nih.gov Its production has been successfully engineered in various heterologous hosts. nih.govnih.gov
Listeriocin 743A Listeria innocuaThe first bacteriocin identified from a Listeria species. asm.orgnih.gov It is encoded on a plasmid and its prepeptide lacks the double-glycine leader, relying on the Sec pathway for export, which was confirmed by its expression in E. coli using only its structural and immunity genes. nih.govresearchgate.net
Bacteriocin 31 Enterococcus faecalisAn early-identified member of the Sec-dependent Class IIa bacteriocins. nih.gov

Class IIc bacteriocins are defined by their circular peptide backbone. mdpi.com While the export mechanisms for many circular bacteriocins are complex and not fully elucidated, some members have been linked to Sec-dependent pathways. nih.govresearchgate.net The biosynthesis of circular bacteriocins involves intricate processes of leader peptide cleavage, circularization, and export, which may be coupled reactions catalyzed by a membrane-associated protein complex. mdpi.com

One prominent example is Acidocin B , produced by Lactobacillus acidophilus. nih.gov It is a 58-amino-acid circular bacteriocin with a structure comprising four α-helices. nih.govresearchgate.net Its biosynthetic gene cluster contains genes encoding proteins with multiple transmembrane domains, which are believed to be responsible for its modification and export. researchgate.net While direct evidence for canonical Sec-pathway involvement is still being investigated, the general secretion pathways are considered the main modes of transport for such bacterial proteins. researchgate.net The complexity of coupling peptide circularization with export distinguishes these bacteriocins from their linear counterparts. mdpi.com

Beyond the established subclasses, other bacteriocins have been characterized that utilize the Sec pathway and possess unique features, blurring the lines of strict classification.

Notable Examples:

BacteriocinProducing OrganismKey Characteristics
Divergicin A Carnobacterium divergensA hydrophobic, narrow-spectrum bacteriocin that was the first of its kind reported to be secreted without any dedicated maturation or transport genes. nih.govnih.gov Its gene cluster contains only the structural gene and an immunity gene. The N-terminal extension functions as a signal peptide, directing the bacteriocin to the general Sec export system. nih.govnih.gov
Lactococcin 972 Lactococcus lactisThis bacteriocin is exported via a Sec-dependent system. nih.gov Its gene encodes a 91-residue polypeptide that is processed into a mature 66-amino-acid peptide. nih.gov Uniquely among non-lantibiotic bacteriocins, its primary mode of action is not pore formation but the inhibition of cell wall biosynthesis by binding to the precursor Lipid II. nih.gov While its export is described as Sec-dependent, some databases also associate its homologues with ABC transporters, highlighting the evolving understanding of bacteriocin transport systems. ebi.ac.ukresearchgate.net

Genetic Diversity and Phylogenomic Relationships Among Sec-Dependent Variants

The genetic determinants for the production of Class II Sec-dependent bacteriocins are typically organized in gene clusters. nih.gov While a common arrangement includes the bacteriocin structural gene and an immunity gene, the genetic makeup for many Sec-dependent bacteriocins remains to be fully elucidated. nih.gov Genomic mining has become a pivotal tool in uncovering the diversity of bacteriocin gene clusters in various microbial genomes, including those from complex environments like the rumen. nih.gov Such studies have revealed numerous putative bacteriocin gene clusters, highlighting the vast and underexplored diversity of these antimicrobial peptides. nih.gov

Phylogenomic analyses of Class II bacteriocins reveal distinct evolutionary relationships and groupings. For instance, a study of enterococci from wild marine animals identified different groups of Class II bacteriocins, with some being closely related to known enterocins like Enterocin SE-K4, while others represented novel, uncharacterized bacteriocins. researchgate.net These analyses, often visualized through phylogenetic trees, demonstrate the evolutionary divergence and conservation among different bacteriocin variants. researchgate.net The genetic context is crucial, as the genes flanking the bacteriocin structural gene often encode for immunity proteins and transport machinery, which are essential for the producer cell's survival and the bacteriocin's secretion. nih.gov

The diversity is not only observed between different species but also within strains of the same species. For example, analysis of various Streptococcus strains has shown that a majority harbor complete lanthipeptide gene clusters alongside open reading frames encoding for putative Class II bacteriocins. nih.gov This co-occurrence of different bacteriocin classes within a single organism suggests a complex and multifaceted strategy for competing within its ecological niche.

Structural Features Relevant to Sec-Mediated Export and Functional Activity

The export of Class II Sec-dependent bacteriocins is directed by a characteristic N-terminal signal peptide. nih.govnih.gov This signal peptide has a tripartite structure, a hallmark of substrates destined for the Sec pathway. nih.gov It consists of a positively charged N-region, a central hydrophobic H-region, and a C-terminal region containing the signal peptidase cleavage site. nih.gov The signal peptide guides the pre-bacteriocin to the Sec translocase machinery in the cytoplasmic membrane. During translocation, the signal peptide is cleaved off by a signal peptidase, releasing the mature, active bacteriocin into the extracellular environment. nih.gov The functionality of this process is sensitive to inhibitors of the Sec pathway, such as azide, which blocks the activity of the SecA ATPase, a key motor protein in the translocase complex. nih.gov

The mature bacteriocin peptide possesses distinct structural domains that are critical for its antimicrobial activity. Many Class IIa bacteriocins, a prominent subgroup that includes some Sec-dependent members, feature a highly conserved, hydrophilic, and positively charged N-terminal region. nih.gov This region often contains a conserved disulfide bridge that stabilizes a β-sheet structure. nih.gov In contrast, the C-terminal domain is typically more variable, hydrophobic, or amphiphilic. nih.gov

Genetic Organization and Biosynthesis Pathways of Class Ii Sec Dependent Bacteriocins

Regulatory Networks Controlling Gene Expression for Sec-Dependent Export

The production of class II sec-dependent bacteriocins is a tightly regulated process, often controlled by complex networks that respond to cell density and environmental cues. This ensures that bacteriocin (B1578144) production is coordinated with bacterial growth and occurs when it is most beneficial for the producing population.

Quorum Sensing and Two-Component Systems in Biosynthesis Regulation

A primary mechanism for regulating the production of many class II bacteriocins, including some that are sec-dependent, is quorum sensing (QS). nih.govnih.gov This cell-to-cell communication system allows bacteria to monitor their population density and collectively control gene expression. nih.gov The QS systems involved in bacteriocin production typically consist of three components: an inducing peptide (IP) or pheromone, a membrane-bound histidine protein kinase (HPK), and a cytoplasmic response regulator (RR). mdpi.comnih.gov

The process is initiated by the basal level production and secretion of the IP. As the bacterial population grows, the extracellular concentration of the IP increases. Once a threshold concentration is reached, the IP binds to and activates the HPK. The activated HPK then phosphorylates the RR, which in turn acts as a transcriptional activator, binding to promoter regions and upregulating the expression of the bacteriocin operon, including the structural gene, immunity gene, and often the regulatory genes themselves in a positive feedback loop. nih.gov

For most class IIa bacteriocins, the genes encoding the three-component regulatory system are located in the same operon as the bacteriocin structural and immunity genes. mdpi.com However, variations exist. For example, in the avicin A locus, the genes for the HPK (avcK), RR (avcR), and the inducing peptide (avcF) are located in two different operons. nih.gov

Environmental and Physiological Modulators of Production

Besides quorum sensing, the production of class II bacteriocins can also be influenced by various environmental and physiological factors. These modulators can affect bacteriocin gene expression directly or indirectly by influencing the components of the QS system.

Common environmental factors that can modulate bacteriocin production include:

pH: The pH of the growth medium can significantly impact bacteriocin production.

Temperature: Optimal temperature for growth often correlates with maximal bacteriocin production. nih.gov

Nutrient availability: The composition of the growth medium, including the presence of specific sugars or peptides, can influence the level of bacteriocin synthesis.

For example, the production of enterocin (B1671362) by Enterococcus faecium NKR-5-3 is influenced by the incubation temperature. nih.gov Similarly, the production of some bacteriocins is more efficient during the stationary phase of growth, which corresponds to high cell density. nih.gov The "acetate switch" phenomenon observed in Lacticaseibacillus paracasei HD1.7 demonstrates how metabolic byproducts can act as signaling molecules to regulate bacteriocin production, linking energy metabolism with quorum sensing. mdpi.com

The Sec-Dependent Secretion System: Components and Export Mechanisms

The defining feature of class II sec-dependent bacteriocins is their utilization of the host's general secretory (Sec) pathway for translocation across the cytoplasmic membrane. nih.govnih.gov This pathway is a fundamental and highly conserved system in bacteria, responsible for the export of a wide variety of proteins. frontiersin.orgnih.govnih.gov

Recognition and Processing of N-terminal Sec-Leader Sequences by Signal Peptidases

The key to entering the Sec pathway is the presence of a specific N-terminal signal peptide on the bacteriocin precursor. nih.govnih.gov This leader sequence typically has a tripartite structure:

N-region: A positively charged N-terminus.

H-region: A central hydrophobic core.

C-region: A signal peptidase recognition site. nih.gov

This signal peptide is recognized by components of the Sec system, targeting the unfolded pre-bacteriocin to the SecYEG translocon. wikipedia.orgyoutube.com During or immediately after translocation through the membrane channel, the leader sequence is cleaved off by a signal peptidase, such as LepB. youtube.com This proteolytic processing releases the mature, active bacteriocin into the extracellular environment. nih.gov The cleavage of the signal peptide is a critical step, as the leader sequence is not part of the final active bacteriocin. nih.gov

Role of Translocase Machinery (SecYEG) and Accessory Proteins in Secretion

The core of the Sec translocase is the SecYEG protein-conducting channel, a heterotrimeric complex embedded in the cytoplasmic membrane. frontiersin.orgnih.gov The SecA ATPase provides the energy for the translocation process. nih.govnih.gov In the post-translational pathway, a chaperone protein, SecB, binds to the unfolded pre-bacteriocin in the cytoplasm and delivers it to the SecA motor protein at the SecYEG channel. youtube.comnih.gov

SecA, through cycles of ATP binding and hydrolysis, pushes the bacteriocin polypeptide chain through the SecYEG channel in a stepwise manner. youtube.comnih.gov Other accessory proteins, such as SecD and SecF, may assist in the later stages of translocation. nih.govnih.gov Once the bacteriocin has been translocated across the membrane and the signal peptide has been cleaved, it folds into its active conformation.

The secretion of enterocin P (EntP) in Lactococcus lactis has been shown to be blocked by sodium azide, a known inhibitor of SecA, providing strong evidence for its dependence on the Sec translocase. nih.gov This highlights the central role of the SecYEG machinery and its associated components in the export of this class of bacteriocins.

Post-Translational Modification Events in Sec-Dependent Bacteriocins

Although a defining characteristic of class II bacteriocins is their limited degree of post-translational modification, several crucial steps are required to convert the ribosomally synthesized pre-peptide into a mature, active antimicrobial agent. nih.govcreative-proteomics.com For the Sec-dependent subgroup, these events primarily involve the proteolytic cleavage of the signal peptide and, in certain members, the formation of stabilizing disulfide bonds. nih.gov

Cleavage of Signal Peptides

A critical step in the maturation of all Sec-dependent bacteriocins is the removal of the N-terminal leader peptide, also known as the signal peptide. nih.govyoutube.com This process occurs during or immediately after the translocation of the pre-peptide across the cytoplasmic membrane via the Sec machinery. researchgate.netnih.gov

The signal peptides of Sec-dependent proteins have a characteristic tripartite structure: a positively charged N-terminal region (N-domain), a central hydrophobic core (H-domain), and a C-terminal region (C-domain) that contains the recognition site for cleavage. nih.gov The Sec-dependent leader sequence guides the pre-bacteriocin to the Sec translocase. nih.gov Once the peptide is translocated, a specific enzyme, signal peptidase I (SPase I), recognizes a consensus sequence within the C-domain of the signal peptide and cleaves it off. researchgate.netnih.gov This cleavage event releases the mature bacteriocin into the extracellular environment, allowing it to fold into its active conformation. youtube.com The cleavage is precise and essential for the bacteriocin's antimicrobial activity, as the leader peptide keeps the molecule inactive within the producer cell, preventing self-harm. nih.gov

Disulfide Bond Formation and Cyclization (where applicable)

While most class II bacteriocins are linear peptides, a notable feature of the pediocin-like (class IIa) subgroup is the presence of one or more disulfide bonds, which are crucial for their structure and activity. nih.govoup.com These bonds are formed through the oxidative coupling of two cysteine residues.

Many pediocin-like bacteriocins, including those that are Sec-dependent, contain a highly conserved disulfide bridge in their N-terminal region. nih.gov This bond stabilizes the peptide's structure, which is important for its interaction with the target cell membrane. nih.gov

A smaller number of class IIa bacteriocins, such as pediocin PA-1, possess a second disulfide bridge in their C-terminal half. nih.govnih.gov Research has shown that this additional C-terminal disulfide bond can enhance the bacteriocin's potency, broaden its antimicrobial spectrum, and make its activity less dependent on temperature. nih.gov The formation of these disulfide bonds in Gram-positive bacteria is a complex process that occurs after the peptide is translocated across the membrane. nih.gov While the specific enzymes involved in disulfide bond formation for all bacteriocins are not fully elucidated, pathways analogous to the Dsb (disulfide bond) systems in Gram-negative bacteria are thought to be responsible for catalyzing the correct oxidative folding of the secreted peptides. nih.gov

Cyclization, specifically head-to-tail cyclization, is a characteristic of class IIc bacteriocins, but it is not a feature of the Sec-dependent class IIa bacteriocins discussed here. researchgate.net

Mechanisms of Antimicrobial Action of Class Ii Sec Dependent Bacteriocins

Interactions with Target Cell Membranes and Pore Formation Dynamics

The primary mode of action for most class II bacteriocins involves the permeabilization of the target cell's cytoplasmic membrane. nih.govnih.gov This process is initiated by the specific recognition of and interaction with membrane-associated components, leading to the formation of pores and subsequent disruption of vital cellular functions.

Identification and Specificity of Membrane-Associated Receptors on Prokaryotic Cells

A crucial step in the antimicrobial activity of many class II bacteriocins is their binding to specific receptors on the surface of target prokaryotic cells. This receptor-mediated targeting is a key determinant of their often narrow spectrum of activity. nih.govunit.no

Extensive research has identified components of the mannose phosphotransferase system (man-PTS) as the primary receptor for several class II bacteriocins, including the well-studied class IIa (pediocin-like) bacteriocins and the class IIc bacteriocin (B1578144) lactococcin A. nih.govunit.nopnas.org The man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose. Specifically, the membrane-embedded IIC and IID components of the man-PTS have been shown to be essential for bacteriocin sensitivity. unit.nopnas.org Deletion of the man-PTS operon renders susceptible strains resistant to these bacteriocins, and conversely, heterologous expression of the lactococcal man-PTS can make an insensitive species, like Lactobacillus sakei, susceptible to lactococcin A. pnas.org

The specificity of this interaction is remarkable. For instance, class IIa bacteriocins recognize a specific phylogenetic subgroup of man-PTSs, targeting an extracellular loop region in the IIC protein. unit.no Lactococcin A, on the other hand, exhibits a more complex interaction, recognizing regions in both the IIC and IID proteins. unit.noasm.org This differential recognition contributes to the distinct inhibitory spectra of various class II bacteriocins. Some bacteriocins, such as certain colicins produced by Gram-negative bacteria, utilize other outer membrane proteins as receptors, including those involved in vitamin B12 transport (BtuB) and iron uptake (FepA, FhuA, Cir). nih.gov

The interaction is not merely a simple binding event. It is believed that the receptor acts as a "docking molecule," facilitating the subsequent steps of membrane insertion and pore formation. nih.govnih.gov

Permeabilization of Cytoplasmic Membranes and Disruption of Ion Gradients

Following receptor binding, class II sec-dependent bacteriocins induce the permeabilization of the cytoplasmic membrane, a critical step leading to cell death. nih.govnih.govnih.gov This disruption of the membrane's integrity leads to the uncontrolled efflux of small intracellular molecules, such as ions (K+), amino acids, and ATP. nih.gov

The formation of pores is a central aspect of this permeabilization. Two primary models have been proposed for pore formation by bacteriocins: the "barrel-stave" model and the "carpet" model. nih.gov In the barrel-stave model, bacteriocin monomers insert into the membrane and aggregate to form a pore with a hydrophilic core. nih.gov The "carpet" model suggests that bacteriocins accumulate on the membrane surface, disrupting the lipid bilayer in a detergent-like manner once a threshold concentration is reached. nih.gov It is also conceivable that the pore is formed by oligomerized bacteriocin molecules or by a disruption of the receptor itself, such as the man-PTS. pnas.org

The resulting pores or channels allow for the dissipation of ion gradients across the membrane. researchgate.net This leads to an influx of ions like Na+ and Ca2+ and an efflux of ions like K+ and Mg2+. researchgate.net For example, pediocin PA-1 has been shown to cause the leakage of K+ ions from sensitive cells. nih.gov Similarly, two-peptide bacteriocins like lactococcin G render the target cell membrane permeable to cations such as Na+, K+, and Li+. nih.gov

Impact on Proton Motive Force and Cellular Bioenergetics

Class IIa bacteriocins are known to dissipate the PMF. nih.govoup.com They cause a rapid and total dissipation of the ΔpH, while the dissipation of Δψ is often partial. oup.com This disruption of the PMF leads to a dramatic reduction in the intracellular ATP levels, as observed in cells treated with pediocin PA-1. nih.gov Lactococcin A also dissipates the proton motive force in target cells. asm.org The bactericidal effect of lactococcin G, a two-peptide bacteriocin, is attributed to the dissipation of the membrane potential, leading to a rapid release of potassium ions and a significant decrease in the cellular ATP level. researchgate.net

Intracellular Targets and Interference with Essential Metabolic Pathways

While the primary target of most class II sec-dependent bacteriocins is the cell membrane, some have been found to have intracellular targets or to interfere with essential metabolic pathways.

For instance, lactococcin 972 (Lcn972), a class IId bacteriocin, has a unique mode of action. It inhibits the biosynthesis of the cell wall by binding to the cell wall precursor, lipid II. unit.nonih.gov This interaction prevents the proper formation of the peptidoglycan layer, ultimately leading to cell lysis. Unlike lantibiotics that also target lipid II, Lcn972 does not possess lanthionine (B1674491) rings, suggesting it recognizes a different motif on the lipid II molecule. nih.gov

While direct interference with specific intracellular enzymes is less common for class II bacteriocins compared to other antimicrobial peptides, the profound disruption of cellular bioenergetics caused by membrane permeabilization indirectly affects numerous metabolic pathways. The depletion of ATP and the collapse of the PMF halt energy-dependent processes, including DNA replication, transcription, and protein synthesis, leading to a complete shutdown of cellular functions. researchgate.net

Structure-Function Relationships Dictating Bacteriocin Activity and Target Specificity

The specific structure of class II sec-dependent bacteriocins is intrinsically linked to their antimicrobial activity and target specificity. These peptides are typically small, heat-stable, and possess distinct domains that contribute to their function. oup.commdpi.com

Class IIa bacteriocins, for example, have a highly conserved N-terminal region containing the "pediocin box" motif (YGNGV), which is crucial for receptor recognition. oup.comnih.gov The C-terminal region, on the other hand, is more variable and is primarily involved in membrane insertion and pore formation, playing a significant role in determining the bacteriocin's target cell specificity. nih.gov The amphipathic α-helical structure of many class II bacteriocins facilitates their interaction with and insertion into the lipid bilayer of the target cell membrane. oup.comtaylorandfrancis.com

For two-peptide bacteriocins (class IIb), both peptides are required for optimal activity. capes.gov.brnih.gov Structural analyses have shown that these peptides often contain long amphiphilic α-helical stretches and that the two peptides interact and structure each other, particularly in a membrane-like environment. capes.gov.brnih.gov Studies with hybrid bacteriocins, created by swapping domains between different two-peptide bacteriocins, have suggested that the β-peptide is a key determinant of target cell specificity. capes.gov.brnih.gov

Self-Immunity Mechanisms in Producer Strains of Sec-Dependent Bacteriocins

To avoid self-destruction, bacteriocin-producing bacteria have evolved sophisticated immunity mechanisms. These systems are highly specific and are typically encoded by genes located in the same operon as the bacteriocin structural gene. taylorandfrancis.commicrobiologyresearch.org

The immunity proteins (Im-proteins) are a key component of this self-protection. For class IIa bacteriocins, the immunity protein is often a cytosolic protein that is thought to interact directly with the bacteriocin-receptor complex. pnas.orgasm.org Evidence suggests that the immunity protein LciA, specific for lactococcin A, forms a strong complex with the man-PTS receptor and the bacteriocin, thereby preventing the lethal action of the bacteriocin. pnas.org This complex formation appears to be an "on-off" mechanism, only occurring in the presence of the bacteriocin. pnas.org Structural studies have revealed that immunity proteins for pediocin-like bacteriocins have a four-helix bundle N-terminal domain and a flexible C-terminal tail. asm.org The C-terminal portion of the immunity protein is involved in the specific recognition of the cognate bacteriocin. asm.org

There are different models for how immunity proteins function. One model proposes a direct interaction between the immunity protein and the bacteriocin, preventing pore formation. mdpi.com Another model suggests that the immunity protein binds to the cytoplasmic side of the receptor, blocking its interaction with the bacteriocin. mdpi.com For some two-peptide bacteriocins, the immunity proteins are thought to function by proteolytically degrading their cognate bacteriocins. mdpi.com

In some cases, the transport proteins involved in bacteriocin secretion also contribute to immunity. microbiologyresearch.org For example, the ABC transporter LmrB is involved in both the secretion of and immunity to the bacteriocins LsbA and LsbB. microbiologyresearch.org The immunity proteins for two-peptide bacteriocins are often membrane-associated and exhibit structural diversity, with some having a single transmembrane domain and others having up to four. nih.gov

The specificity of the immunity system is generally high, with an immunity protein typically providing protection only against its cognate bacteriocin. nih.gov However, some instances of cross-immunity have been observed, where an immunity protein can confer resistance to other, related bacteriocins. nih.gov

Molecular Basis of Specific Immunity Protein Function

The primary defense mechanism against endogenous bacteriocins is the production of highly specific immunity proteins. researchgate.net These proteins are typically small, cytosolic molecules that are co-expressed with their cognate bacteriocin from the same operon. asm.orgtaylorandfrancis.com Their function is not to prevent the bacteriocin from being produced or secreted, but rather to neutralize its lethal activity at the cell surface.

The most well-characterized mechanism of immunity for Class IIa bacteriocins, also known as pediocin-like bacteriocins, involves a direct interaction with the bacteriocin-receptor complex. asm.orgnih.gov These bacteriocins utilize the mannose phosphotransferase system (man-PTS), a sugar transport protein complex, as their receptor on the membrane of susceptible cells. asm.orgpnas.org The bacteriocin binds to the extracellular domains of the IIC and IID components of the man-PTS, forming a pore that leads to membrane permeabilization and ultimately cell death. nih.govpnas.org

The cognate immunity protein acts as a crucial "pore blocker". asm.orgnih.gov Structural studies, including cryo-electron microscopy, have revealed the intricate details of this interaction. nih.govresearchgate.net Upon the bacteriocin binding to the man-PTS from the extracellular side, a conformational change is induced in the receptor complex. This change exposes a binding site on the cytosolic side of the man-PTS. nih.govresearchgate.net The immunity protein, which typically possesses a four-helix bundle structure in its N-terminal domain, then recognizes and binds to this newly exposed site. nih.govasm.org

A critical feature of this immunity mechanism is the insertion of the flexible C-terminal loop of the immunity protein into the pore formed by the bacteriocin and the man-PTS. nih.govtcdb.org This action physically obstructs the channel, preventing the leakage of ions and other essential molecules from the cytoplasm, thereby protecting the producer cell from the bacteriocin's lethal effect. nih.gov The specificity of this interaction is remarkable, with the C-terminal half of the immunity protein being a key determinant for recognizing its cognate bacteriocin. asm.org

Interestingly, the formation of this protective ternary complex, consisting of the bacteriocin, the man-PTS receptor, and the immunity protein, is contingent on the presence of the bacteriocin itself. pnas.org In the absence of the bacteriocin, the immunity protein does not appear to form a stable complex with the man-PTS components. pnas.org This "on-off" mechanism ensures that the immunity protein is deployed only when the cell is under threat from its own bacteriocin. pnas.org

While this model is well-established for Class IIa bacteriocins, variations exist for other subclasses. For instance, the immunity protein for lactococcin A, a Class IId bacteriocin that also targets the man-PTS, exhibits a different binding orientation compared to its Class IIa counterparts due to structural differences in the man-PTS of the target lactococcal cells. nih.gov For some two-peptide bacteriocins (Class IIb), the immunity proteins are membrane-associated and may have multiple transmembrane domains. nih.gov In some cases, these immunity proteins are thought to function by degrading their cognate bacteriocins through proteolytic activity. nih.gov

Cellular Strategies for Autoprotection Against Endogenous Bacteriocins

Beyond the direct action of immunity proteins, producer organisms employ additional cellular strategies to ensure their survival. These strategies often work in concert with the immunity proteins to provide a robust multi-layered defense system.

A key strategy involves dedicated ABC (ATP-binding cassette) transporter systems. nih.govnih.gov These transporters are distinct from the ones involved in the primary secretion of the bacteriocin. nih.gov Their primary role in self-immunity is to actively pump out any bacteriocin molecules that may have inserted into the producer cell's own membrane, effectively clearing the membrane before the bacteriocin can cause significant damage. nih.gov This mechanism acts as a second line of defense, complementing the action of the immunity protein. For instance, in the case of nisin, a Class I bacteriocin (lantibiotic), the producer cell utilizes both a specific immunity protein (NisI) and a dedicated ABC transporter (NisFEG) for protection. nih.gov A similar dual system is observed for other bacteriocins. nih.gov

Another layer of protection is afforded by the regulation of bacteriocin production itself. The expression of bacteriocin genes is often tightly controlled through quorum-sensing mechanisms. nih.gov This ensures that bacteriocins are produced in a coordinated manner, typically when the cell population reaches a certain density. This controlled production likely allows the cell to concurrently ramp up the synthesis of its immunity proteins and other protective factors, ensuring that the self-protection machinery is in place before a lethal concentration of bacteriocin accumulates.

Furthermore, the inherent structure and localization of the immunity proteins contribute to their protective function. As cytosolic proteins, they are strategically positioned to intercept the bacteriocin-receptor complex from within the cell. asm.orgnih.gov Some immunity proteins for two-peptide bacteriocins are themselves membrane-associated, suggesting a more direct interaction with the bacteriocin at the membrane level. nih.gov

Ecological and Physiological Roles of Class Ii Sec Dependent Bacteriocins in Microbial Ecosystems

Interspecies and Intraspecies Competitive Dynamics in Natural Niches

The production of Class II sec-dependent bacteriocins is a key strategy for interference competition, where bacteria directly inhibit the growth of their competitors. nih.gov This is particularly crucial in densely populated niches where resources such as nutrients and space are limited. nih.gov By releasing these potent antimicrobial peptides, producing strains can eliminate or suppress susceptible neighbors, thereby securing their own survival and proliferation. nih.govanu.edu.au

The competitive advantage conferred by bacteriocins is not absolute and is influenced by the surrounding microbial population. The effectiveness of a bacteriocin (B1578144) is dependent on the presence of susceptible strains. In environments dominated by resistant or immune strains, the metabolic cost of bacteriocin production may not yield a significant benefit. nih.gov This dynamic can lead to complex population shifts, including "rock-paper-scissors" scenarios where different strains cyclically dominate. nih.gov

Several Class II sec-dependent bacteriocins have been identified from various ecological niches, highlighting their widespread role in microbial competition. For instance, enterocin (B1671362) P, produced by Enterococcus faecium, and bacteriocin 31 are known to be exported via the Sec-dependent pathway and contribute to the competitive fitness of their producers. mdpi.comnih.gov Similarly, Bacteriocin T8, produced by an Enterococcus faecium strain isolated from human vaginal secretions, demonstrates the role of these peptides in competitive interactions within the human microbiome. mdpi.comnih.gov

Influence on Microbial Community Assembly and Stability

In many ecosystems, the presence of bacteriocin-producing bacteria can prevent the invasion of pathogenic or spoilage organisms. For example, many lactic acid bacteria (LAB) found in fermented foods produce Class IIa bacteriocins, which are effective against foodborne pathogens like Listeria monocytogenes. wikipedia.orgresearchgate.net This not only contributes to the stability of the fermenting microbial community but also has practical implications for food preservation. nih.gov

Contribution to Microbiome Homeostasis in Diverse Environments (e.g., food matrices, non-human hosts)

Class II sec-dependent bacteriocins are instrumental in maintaining a balanced microbial community, or homeostasis, in a variety of environments. In food matrices, particularly fermented products, these bacteriocins help to establish and maintain the dominance of desirable microorganisms, such as lactic acid bacteria. mdpi.comnih.gov This is achieved by inhibiting the growth of spoilage and pathogenic bacteria, thereby ensuring the quality and safety of the food product. wikipedia.org

In non-human hosts, such as animals, the gut microbiota is a complex ecosystem where bacteriocins play a crucial role in colonization and persistence. nih.gov The production of bacteriocins allows bacteria to compete effectively for their niche within the gastrointestinal tract. nih.gov For example, studies in mice have demonstrated that bacteriocins can selectively inhibit the growth of specific bacterial groups like Lactobacillus and Bacteroides, showcasing their potential to modulate the gut microbiome. savingtheworldwithscience.com

The table below provides examples of Class II bacteriocins and their roles in different environments.

BacteriocinProducing OrganismEnvironmentEcological Role
Pediocin PA-1/AcHPediococcus acidilacticiHuman Intestine, FoodInhibition of foodborne pathogens, competitive exclusion in the gut. nih.govresearchgate.net
Enterocin PEnterococcus faeciumFood, ClinicalInhibition of closely related enterococci and other Gram-positive bacteria. mdpi.comnih.gov
Bacteriocin T8Enterococcus faeciumHuman Vaginal SecretionsCompetitive interactions within the human microbiome. mdpi.comnih.gov
Leucocin ALeuconostoc gelidumFoodInhibition of spoilage and pathogenic bacteria in food products. nih.gov
Lactococcin 972Lactococcus lactisDairy ProductsInhibition of closely related lactococci, contributing to starter culture dominance. nih.govjcsamouraidilsenkinrooi.be

Role in Biofilm Formation and Dispersal Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. They represent a protected mode of growth that allows bacteria to resist environmental stresses. Class II sec-dependent bacteriocins can influence biofilm dynamics in several ways.

Some bacteriocins have been shown to inhibit the formation of biofilms by pathogenic bacteria. For instance, enterocins DD28 and DD93 have demonstrated the ability to inhibit biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This activity can be crucial in preventing the establishment of persistent infections.

Conversely, bacteriocin production can also be a factor in the producing organism's own biofilm development. By eliminating competitors, the bacteriocin producer can create a more favorable environment for its own growth and the establishment of a monospecies or enriched biofilm. The regulation of bacteriocin production is often linked to quorum sensing, a cell-density-dependent communication system that also plays a central role in controlling biofilm formation.

Furthermore, bacteriocins can also be involved in the dispersal of biofilms. While the primary role is often seen as inhibitory, the complex interactions within a multispecies biofilm could involve bacteriocins triggering dispersal of competing species, thereby freeing up resources and space.

Methodologies for the Discovery and Characterization of Novel Class Ii Sec Dependent Bacteriocins

High-Throughput Screening and Isolation Techniques for Producer Strains

The initial step in discovering novel bacteriocins is often the screening of a large number of microbial isolates for antimicrobial activity. High-throughput screening (HTS) methods are crucial for efficiently identifying potential bacteriocin (B1578144) producers from vast microbial libraries. frontiersin.orgnih.gov These techniques are designed to be rapid, cost-effective, and scalable.

A prominent HTS method involves the use of live biosensor bacteria. frontiersin.orgnih.gov These biosensors are engineered to produce a detectable signal, such as fluorescence, in response to membrane-damaging agents like many bacteriocins. frontiersin.orgnih.gov For instance, biosensors expressing pH-dependent fluorescent proteins can signal changes in membrane integrity. frontiersin.orgnih.gov This approach allows for the rapid screening of thousands of strains in microplate format. frontiersin.orgnih.gov

Traditional screening methods, while lower in throughput, remain valuable for initial discovery and validation. These include:

Agar-based diffusion assays: Methods such as the spot-on-lawn assay, agar (B569324) well diffusion assay, and the deferred antagonism method are widely used. researchgate.netmdpi.comijcmas.com In these assays, a potential producer strain or its cell-free supernatant is placed on an agar plate seeded with a sensitive indicator microorganism. A zone of inhibition around the producer indicates antimicrobial activity. researchgate.netmdpi.comijcmas.com

Overlay techniques: The "sandwich overlay" technique involves plating samples and then overlaying them with a soft agar layer containing an indicator organism. mdpi.com This method helps to detect bacteriocin-producing colonies directly on the isolation plate. mdpi.com

Once a potential producer is identified, isolation of the strain is achieved through standard microbiological techniques, including serial dilution and plating on selective media to obtain pure cultures. academicjournals.orgnih.gov

Genomic and Metagenomic Mining for Sec-Dependent Bacteriocin Gene Clusters

With the advent of next-generation sequencing, genomic and metagenomic mining has become a powerful tool for discovering novel bacteriocin gene clusters without the need for initial cultivation and screening. usda.govnih.govnih.gov

Metagenomic approaches involve the sequencing of DNA extracted directly from environmental samples, such as fermented foods or the gut microbiome, which are known hotspots for bacteriocin-producing bacteria. usda.govnih.gov This allows for the identification of bacteriocin genes from unculturable microorganisms. usda.gov

Bioinformatic Tools for Predictive Identification of Sec-Leader Peptides and Core Peptides

The identification of putative bacteriocin gene clusters within large genomic or metagenomic datasets relies on specialized bioinformatic tools. youtube.comnih.gov These tools are designed to recognize the characteristic features of bacteriocin biosynthesis genes.

Several software platforms are widely used for this purpose:

BAGEL (Bacteriocin Genome Mining Tool): This is a prominent tool that searches genomic data for genes associated with bacteriocin production, including those encoding precursor peptides and modification enzymes. youtube.comnih.gov

BPAGS (Bacteriocin Prediction via feature evaluation using Alternating decision tree, Genetic algorithm, and Linear support vector classifier): This is a machine learning-based tool that predicts bacteriocin sequences based on their physicochemical and structural properties. frontiersin.org

BaPreS (Bacteriocin Prediction Software): Another machine learning tool that uses feature sets to identify bacteriocin protein sequences. researchgate.net

A key feature for identifying Class II sec-dependent bacteriocins is the presence of a conserved N-terminal leader peptide, known as the Sec-leader peptide, which is responsible for directing the pre-bacteriocin to the general secretory (Sec) pathway. Bioinformatic tools can predict these leader sequences and the associated core peptide that constitutes the mature bacteriocin. nih.gov The prediction algorithms often look for specific cleavage sites recognized by signal peptidases. nih.gov

Heterologous Expression Systems for Functional Validation and Yield Optimization

Once a putative bacteriocin gene cluster is identified through genomic mining, its function must be validated. Heterologous expression, the production of the bacteriocin in a well-characterized host organism, is the standard method for this validation. frontiersin.orgnih.govmdpi.com

Escherichia coli is a commonly used host for the heterologous expression of Class II bacteriocins due to its well-understood genetics and rapid growth. frontiersin.orgnih.govacs.org The gene encoding the pre-bacteriocin (leader and core peptide) is typically cloned into an expression vector under the control of an inducible promoter. frontiersin.orgnih.gov In some cases, the native Sec-leader peptide can be replaced with a host-compatible signal peptide, such as OmpA, to facilitate secretion. nih.gov

Lactic acid bacteria (LAB) are also attractive hosts for heterologous expression, as many are generally recognized as safe (GRAS) and have efficient secretion systems. mdpi.com

Yield optimization is a critical step to produce sufficient quantities of the bacteriocin for further characterization. Strategies for optimizing yield include:

Codon optimization: Modifying the bacteriocin gene sequence to match the codon usage of the expression host can enhance translation efficiency.

Promoter engineering: Using strong, inducible promoters allows for tight control over the timing and level of bacteriocin expression.

Media and cultivation optimization: Adjusting factors such as pH, temperature, and media components can significantly improve production levels. nih.govresearchgate.netscielo.brpjbt.org For example, response surface methodology (RSM) can be used to systematically optimize these parameters. nih.govpjbt.org

Host strain engineering: Modifying the host to, for instance, reduce protease degradation can increase the yield of the recombinant bacteriocin. nih.gov

Chromatographic Purification and Advanced Isolation Strategies for Sec-Dependent Bacteriocins

Following production, either from the native producer or a heterologous host, the bacteriocin must be purified to homogeneity for detailed characterization. A multi-step purification strategy is typically employed, often involving a combination of chromatographic techniques. nih.govfrontiersin.org

Common purification steps include:

Ammonium sulfate (B86663) precipitation: This is often used as an initial step to concentrate the bacteriocin from the culture supernatant. frontiersin.org

Ion-exchange chromatography (IEX): This technique separates molecules based on their net charge. Since many bacteriocins are cationic, cation-exchange chromatography is frequently used. frontiersin.org

Hydrophobic interaction chromatography (HIC): This method separates proteins based on their hydrophobicity.

Reversed-phase high-performance liquid chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity and is often the final step in achieving a highly pure bacteriocin preparation. nih.govfrontiersin.org

Size-exclusion chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.

Advanced isolation strategies may also include affinity chromatography, where a ligand that specifically binds the bacteriocin is used to capture it from a complex mixture.

Determination of Antimicrobial Spectrum Against Relevant Target Microorganisms

A crucial aspect of characterizing a novel bacteriocin is determining its spectrum of activity. This involves testing its inhibitory effect against a panel of relevant target microorganisms, including food spoilage bacteria, and pathogenic bacteria. researchgate.netokstate.edu

Several methods are used to determine the antimicrobial spectrum:

Agar-based diffusion assays: As mentioned for screening, the agar well diffusion assay and the spot-on-lawn method can be used to qualitatively assess the inhibitory activity against different indicator strains. researchgate.netijcmas.com The size of the inhibition zone provides a relative measure of the bacteriocin's potency against a particular strain. researchgate.net

Broth microdilution assays: This quantitative method is used to determine the minimum inhibitory concentration (MIC) of the bacteriocin. researchgate.net Serial dilutions of the purified bacteriocin are prepared in a liquid growth medium in a microplate, and each well is inoculated with a standardized suspension of the target microorganism. researchgate.net The MIC is the lowest concentration of the bacteriocin that completely inhibits the visible growth of the microorganism after a defined incubation period. researchgate.net

Turbidimetric assays: These assays measure the growth of the target microorganism in the presence of the bacteriocin by monitoring the optical density of the culture over time. nih.gov This allows for the determination of growth inhibition kinetics. nih.gov

In Vitro and Ex Vivo Assays for Efficacy and Potency Assessment (excluding human clinical models)

Beyond determining the antimicrobial spectrum, a range of in vitro and ex vivo assays are employed to assess the efficacy and potency of a novel bacteriocin. These assays provide insights into its biological activity and potential applications.

In vitro assays are conducted in a controlled laboratory setting and include:

Cell viability assays: These assays, often using fluorescent dyes or colorimetric reagents like 2,3,5-triphenyltetrazolium chloride (TTC), quantify the number of viable cells remaining after treatment with the bacteriocin. dergipark.org.trnih.gov This provides a direct measure of the bacteriocin's bactericidal or bacteriostatic effect. dergipark.org.trnih.gov

Anti-biofilm assays: Many pathogenic bacteria form biofilms, which are communities of cells encased in a protective matrix that are notoriously resistant to antibiotics. Assays to evaluate a bacteriocin's ability to inhibit biofilm formation or eradicate established biofilms are therefore of significant interest. researchgate.net

Enzyme-linked immunosorbent assays (ELISA): ELISA can be used to detect and quantify the bacteriocin itself or to measure its effects on cellular processes. nih.gov

Ex vivo assays utilize tissues or organs from animals to provide a more biologically relevant model system than in vitro cultures. For example, the efficacy of a bacteriocin against a pathogen that infects the skin could be tested on excised animal skin. These models can help to bridge the gap between in vitro studies and in vivo animal models. nih.gov

Biotechnological Applications and Industrial Potential of Class II Sec-Dependent Bacteriocins

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Biotechnological Applications and Industrial Potential of Class Ii Sec Dependent Bacteriocins

Biocontrol Agents in Agricultural and Plant Protection Systems

Class II sec-dependent bacteriocins are emerging as promising biocontrol agents in agriculture, offering a targeted and biological alternative to conventional chemical pesticides. Their utility lies in their ability to inhibit the growth of plant pathogens, thereby preventing diseases that can devastate crops. These ribosomally synthesized peptides act as bacteriostatic agents, effectively reducing infection and decay in host plants by suppressing harmful bacteria nih.gov.

A notable example of a Class II sec-dependent bacteriocin (B1578144) with agricultural application is Lactococcin 972 (Lcn972). This bacteriocin is produced by Lactococcus lactis and is exported via the general secretory (Sec) pathway tcdb.orgnih.gov. Research has demonstrated the significant potential of Lcn972 in controlling potato common scab, a widespread soil-borne disease caused by the bacterium Streptomyces scabies. In one study, Lcn972 produced by a Bacillus velezensis strain and overexpressed in Escherichia coli showed a potent inhibitory effect against S. scabies, with a minimum inhibitory concentration (MIC) of 10.58 μg/mL. Microscopic analysis revealed that Lcn972 causes damage to the cell membrane integrity of S. scabies, leading to hyphal deformation, cytoplasmic leakage, and ultimately, cell death. This study represents a pioneering use of a sec-dependent bacteriocin for managing potato common scab, providing a strong basis for its further development as a commercial biopesticide researchgate.net.

The stability of these bacteriocins under various environmental conditions is crucial for their practical application in the field. Lcn972 has shown remarkable stability against UV radiation and high temperatures. Furthermore, it retains most of its antibacterial activity during long-term storage at both 4°C and room temperature, a critical factor for its viability as a commercial product researchgate.net.

Table 1: Activity and Stability of Lcn972 as a Biocontrol Agent

ParameterFindingReference
Target PathogenStreptomyces scabies (causes potato common scab) researchgate.net
Minimum Inhibitory Concentration (MIC)10.58 μg/mL researchgate.net
Mechanism of ActionDamages cell membrane integrity, causing deformation and cell death. researchgate.net
Storage StabilityRetained 95.55% activity after 16 days at room temperature. researchgate.net
Retained 94.70% activity after 16 days at 4°C.
Sensitivity to ProteasesActivity significantly reduced by Proteinase K, with minor reductions by papain and alkaline protease. researchgate.net
Secretion PathwaySec-dependent tcdb.orgnih.gov

Strategies for Novel Antimicrobial Agent Development (excluding human therapeutic trials)

The unique properties of Class II sec-dependent bacteriocins make them attractive candidates for development as novel antimicrobial agents, particularly in the agri-food sector. Their ribosomal synthesis allows for bioengineering to improve their characteristics, while their ability to work in concert with other antimicrobials opens up new avenues for combating resistant pathogens nih.govrug.nl.

Synergistic Effects with Other Antimicrobials and Phages

An effective strategy to enhance the efficacy of bacteriocins and combat antimicrobial resistance is to use them in combination with other antimicrobial agents, including other bacteriocins, conventional antibiotics, and bacteriophages. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects frontiersin.org. This approach can broaden the spectrum of activity, reduce the required concentration of each agent, and decrease the likelihood of resistance development mdpi.com.

Synergy with Other Bacteriocins: Studies have shown that combining different Class II bacteriocins can result in synergistic or additive effects against foodborne pathogens. For instance, a study investigating various combinations of synthetic enterocins against twenty Clostridium perfringens isolates found that all tested combinations demonstrated synergy or partial synergy nih.gov. The combinations included the Class IIa sec-dependent bacteriocin Enterocin (B1671362) P with other enterocins like Enterocin A, Enterocin B, and Enterocin L50. This synergistic action is often attributed to the different mechanisms of action of the combined bacteriocins nih.govmdpi.com. Similarly, combinations of pediocin (a Class IIa bacteriocin) with nisin (a Class I bacteriocin) have shown synergistic or additive effects against pathogens like Listeria monocytogenes and Bacillus cereus netjournals.org.

Synergy with Bacteriophages: Bacteriophages (phages) are viruses that specifically infect and kill bacteria. Combining phages with bacteriocins represents a powerful "green" antimicrobial strategy. The two agents can act synergistically, where the bacteriocin may weaken the bacterial cell membrane, facilitating phage entry and replication, while the phages can disrupt biofilms, exposing more bacteria to the bacteriocin nih.govmdpi.com. For example, a study demonstrated significant synergistic inhibition of Staphylococcus aureus when a specific phage was combined with a bacteriocin produced by Lactococcus lactis. While each agent inhibited bacterial growth in a dose-dependent manner, the co-treatment was significantly more effective than either agent alone nih.gov. This combined approach holds considerable promise for controlling pathogenic bacteria in various non-therapeutic contexts, such as food safety and surface sanitation.

Table 2: Examples of Synergistic Antimicrobial Effects

Bacteriocin(s)Combined AgentTarget PathogenObserved EffectReference
Enterocin P (Sec-dependent), Enterocin A, Enterocin B, Enterocin L50Other EnterocinsClostridium perfringensSynergy or partial synergy observed in all tested combinations. nih.gov
Pediocin PA-1NisinListeria monocytogenes, Bacillus cereusAdditive effect. netjournals.org
Lactococcus lactis bacteriocinBacteriophage SAP84Staphylococcus aureusSignificant synergistic inhibition of bacterial growth. nih.gov
Pediocin PA-1Polymyxin EListeria monocytogenesSynergistic effect, reducing bacterial growth by 90% in exponential phase. frontiersin.org

Engineering for Enhanced Specificity, Potency, and Stability

The fact that bacteriocins are gene-encoded peptides makes them highly amenable to protein engineering. Genetic modifications can be introduced to create variants with improved properties such as enhanced stability, increased potency against specific pathogens, or altered target specificity. These strategies are crucial for developing robust bacteriocins for industrial and agricultural applications nih.gov.

Enhanced Stability: A significant challenge for the commercial use of peptide-based antimicrobials is their stability during storage and application. Pediocin PA-1, a well-studied Class IIa bacteriocin, is known to lose activity over time due to the oxidation of a single methionine residue (Met31). Researchers successfully engineered more stable variants by replacing this methionine with other hydrophobic amino acids like alanine, leucine, or isoleucine. These engineered mutants were protected from oxidation and retained nearly 100% of their antimicrobial activity, demonstrating that targeted amino acid substitution can significantly improve the shelf-life and robustness of these peptides nih.gov. For instance, the half-life of wild-type pediocin PA-1 at room temperature was as low as 15 days, whereas the engineered variants showed no such loss of activity due to oxidation nih.gov.

Enhanced Potency and Specificity: Bioengineering can also be used to increase the antimicrobial power (potency) and to narrow or broaden the range of bacteria that a bacteriocin can inhibit (specificity). This can be achieved through various techniques, including site-directed mutagenesis and the creation of hybrid peptides. For example, engineering efforts have focused on the conserved N-terminal region of Class IIa bacteriocins, which is crucial for binding to target cells wikipedia.org. Heterologous production systems, such as expressing the sec-dependent bacteriocin Hiracin JM79 in hosts like Lactococcus lactis or the yeast Pichia pastoris, have been developed to achieve significantly higher yields than the native producer—a critical step for large-scale application nih.govnih.gov. Furthermore, advanced strategies such as swapping functional domains between different bacteriocins are being explored. In one study, α-helices from the circular bacteriocin Enterocin AS-48 were swapped into Circularin A, resulting in modestly active hybrid peptides, showcasing the potential to create novel bacteriocins with tailored properties rug.nl.

Table 3: Protein Engineering Strategies for Class II Bacteriocins

BacteriocinEngineering StrategyObjectiveOutcomeReference
Pediocin PA-1Site-directed mutagenesis (replacement of Met31 with Ala, Leu, or Ile)Enhance stabilityProtected the peptide from oxidation, preventing loss of activity during storage. Half-life significantly increased. nih.gov
Hiracin JM79 (Sec-dependent)Heterologous expression in L. lactis and P. pastorisIncrease production yieldAll recombinant hosts produced larger quantities of active Hiracin JM79 than the native strain. nih.gov
Enterocin P (Sec-dependent)Heterologous expression in P. pastorisIncrease production yieldRecombinant yeast secreted Enterocin P at a higher production level and antagonistic activity than the native producer. researchgate.net
Circularin A / Enterocin AS-48Domain swapping (α-helix replacements)Alter specificity/potencyCreated modestly active hybrid peptides, demonstrating feasibility of engineering for novel properties. rug.nl

Bacteriocin Resistance Mechanisms in Target Microorganisms

Adaptive Resistance Strategies and Physiological Alterations in Response to Sec-Dependent Bacteriocins

Target bacteria can employ adaptive strategies to counteract the effects of sec-dependent bacteriocins. These adaptations often involve physiological changes that reduce the bacteriocin's effectiveness. One primary mechanism is the alteration of the bacterial cell surface, which can hinder the initial binding of the bacteriocin (B1578144) to its target receptor. mdpi.commdpi.com Changes in the cell surface's physicochemical properties, such as its charge and hydrophobicity, can make it more difficult for the bacteriocin to interact with and disrupt the cell membrane. neu.edu

A significant adaptive resistance strategy involves the downregulation or modification of the bacteriocin's receptor on the target cell. microbiologyresearch.orgnih.gov For many Class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) acts as the primary receptor. microbiologyresearch.orgnih.govunit.nonih.gov Bacteria can develop resistance by reducing the expression of the genes that encode for the Man-PTS, thereby decreasing the number of available binding sites for the bacteriocin. microbiologyresearch.orgnih.gov This downregulation of receptor genes is a common mechanism of resistance against bacteriocins that target the Man-PTS. microbiologyresearch.org In some instances, resistant mutants with reduced Man-PTS expression exhibit altered metabolic patterns, such as decreased growth on glucose and enhanced growth on other sugars like galactose. nih.gov

Furthermore, some bacteria exhibit a phenomenon known as "immune mimicking," where non-producer strains possess immunity genes without the corresponding bacteriocin gene, conferring a level of resistance. microbiologyresearch.org Additionally, upon exposure to bacteriocins, some bacteria can enter a "persister" state, a dormant, non-growing phase where they are less susceptible to antimicrobial agents. nih.gov

Genetic Basis of Resistance: Mutations and Horizontal Gene Transfer Events

The development of resistance to Class II sec-dependent bacteriocins is fundamentally rooted in genetic alterations. These changes can arise from spontaneous mutations within the bacterium's own genome or through the acquisition of resistance genes from other bacteria via horizontal gene transfer (HGT). ontosight.aiedurev.innih.gov

Spontaneous mutations are a key driver of resistance. edurev.inyoutube.com These random changes in the DNA sequence can lead to modifications in the target sites of bacteriocins, rendering them less effective. edurev.in For example, mutations in genes responsible for the production of cell surface receptors, like the Man-PTS, can prevent bacteriocin binding. microbiologyresearch.orgnih.gov Studies have shown that resistance to bacteriocins like nisin can arise from mutations in specific genes. ontosight.ai The frequency of such resistance-conferring mutations can be relatively high, with rates up to 10⁻⁴ reported for some Class IIa bacteriocins in Listeria monocytogenes. microbiologyresearch.org

Horizontal gene transfer is another critical mechanism for the dissemination of bacteriocin resistance. edurev.inyoutube.comyoutube.com Bacteria can acquire resistance genes through three primary HGT mechanisms:

Transformation: The uptake of free DNA from the environment. youtube.comyoutube.com

Transduction: The transfer of genetic material by bacteriophages (viruses that infect bacteria). edurev.inyoutube.com

Conjugation: The direct transfer of DNA, often via plasmids, from one bacterium to another. edurev.inyoutube.com

Plasmids, which are small, mobile DNA molecules, frequently carry genes for bacteriocin resistance and can be readily exchanged between bacteria, even across different species. edurev.inyoutube.com This rapid dissemination of pre-existing resistance mechanisms poses a significant challenge. youtube.com The genetic determinants for bacteriocin production and immunity are often located on mobile genetic elements like plasmids and transposons, facilitating their transfer. microbiologyresearch.orgresearchgate.net The acquisition of a bacteriocin biosynthetic gene cluster through HGT can also impose a metabolic burden on the recipient cell, which may be alleviated through subsequent adaptive mutations that improve metabolic fitness and compound production. nih.gov

Role of Efflux Pumps and Other Resistance Determinants in Target Bacteria

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel a wide range of toxic substances, including bacteriocins and other antimicrobial agents. nih.govnih.govyoutube.com By pumping the bacteriocin out of the cell, these systems prevent it from reaching its intracellular or membrane-bound target, thereby conferring resistance. youtube.com

Efflux pumps are a significant mechanism of both intrinsic and acquired resistance in many bacteria. nih.gov They can be specific for a single compound or have a broad substrate range, capable of exporting multiple structurally different antimicrobials. youtube.com This broad specificity can lead to multidrug resistance, where a single pump can make a bacterium resistant to several classes of antibiotics and bacteriocins. youtube.com The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread. youtube.com

Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) transporters and the resistance-nodulation-division (RND) family. nih.govyoutube.com The overexpression of efflux pump genes is a common way for bacteria to develop resistance. youtube.com For example, the CmeABC multidrug efflux pump in Campylobacter has been shown to contribute to both intrinsic and acquired resistance to certain bacteriocins. asm.org

In addition to efflux pumps, other resistance determinants include the production of enzymes that can degrade or inactivate bacteriocins and the expression of specific immunity proteins that neutralize the bacteriocin's effect. ontosight.ai

Cross-Resistance Patterns and Implications for Antimicrobial Stewardship

Cross-resistance occurs when a bacterium develops resistance to one antimicrobial agent, which then confers resistance to other, often structurally or functionally related, compounds. frontiersin.org This is a significant concern in antimicrobial stewardship as the use of one agent can inadvertently select for resistance to others.

Bacteria can evolve common mechanisms of resistance against both bacteriocins and conventional antibiotics, especially when they share similar cellular targets or uptake pathways. frontiersin.orgnih.govnih.gov For instance, if a bacteriocin and an antibiotic both utilize the same cell surface receptor for entry, a mutation in that receptor could lead to resistance to both compounds. frontiersin.org Similarly, broad-spectrum efflux pumps can expel both bacteriocins and various antibiotics, leading to cross-resistance. youtube.com

The development of cross-resistance needs to be carefully considered, particularly when using combinations of bacteriocins or bacteriocins with other antimicrobials. frontiersin.org While combining bacteriocins with different modes of action is a strategy to enhance efficacy and reduce resistance development, there is a risk of cross-resistance if the bacteriocins belong to the same class. frontiersin.orgebrary.net For example, a general mechanism may be responsible for high-level resistance to different Class IIa bacteriocins in Listeria monocytogenes. frontiersin.org

Understanding these cross-resistance patterns is crucial for designing effective and sustainable antimicrobial strategies. It highlights the need for careful selection of antimicrobial combinations and monitoring for the emergence of resistant strains.

Research into Strategies to Mitigate or Circumvent Bacteriocin Resistance

To combat the development of bacteriocin resistance, researchers are exploring several strategies. neu.edunih.gov These approaches aim to enhance the efficacy of bacteriocins and prevent or overcome resistance mechanisms.

One promising strategy is the use of combination therapy . ebrary.net This involves using bacteriocins in conjunction with other antimicrobial agents, such as other bacteriocins with different modes of action, or conventional antibiotics. ebrary.netmdpi.com The synergistic effect of these combinations can allow for lower effective doses of each compound, reducing the likelihood of resistance development. frontiersin.orgebrary.net For example, combining bacteriocins with antibiotics like penicillin has been shown to revitalize the effectiveness of the antibiotic against resistant pathogens. mdpi.com Using bacteriocins from different classes in combination is advisable to minimize the chances of cross-resistance. ebrary.net

Another approach is the application of hurdle technology , particularly in the food industry. ebrary.net This strategy involves combining bacteriocins with other preservation methods, such as low pH, sodium chloride, or other food-grade preservatives. ebrary.net Bacterial mutants that are resistant to bacteriocins often remain sensitive to these other hurdles, making it an effective way to control microbial growth and reduce the risk of resistance. ebrary.net

Introducing a live, heterospecific competitor along with a bacteriocin has also shown promise in suppressing the emergence of resistance in vitro. nih.gov The competition from the non-pathogenic competitor can impede the growth and spread of bacteriocin-resistant mutants. nih.gov

Bioengineering of bacteriocins is another active area of research. neu.edu By modifying the structure of bacteriocins, it may be possible to create novel variants with enhanced activity or the ability to bypass existing resistance mechanisms.

Finally, the development of efflux pump inhibitors (EPIs) is being investigated as a way to restore the effectiveness of antimicrobials that are subject to efflux-mediated resistance. nih.govfrontiersin.org By blocking the action of these pumps, EPIs would allow the bacteriocin to accumulate inside the target cell and exert its antimicrobial effect. youtube.com

Advanced Research Directions and Future Perspectives for Class Ii Sec Dependent Bacteriocins

Synthetic Biology Approaches for Rational Design and Customization

Synthetic biology is revolutionizing the field of bacteriocin (B1578144) research, offering powerful tools for the rational design and customization of Class II sec-dependent bacteriocins. techniques-ingenieur.fr By leveraging genomic data and synthetic gene circuits, scientists can now overcome the limitations of natural bacteriocin production and engineer novel peptides with enhanced properties. techniques-ingenieur.fr

Key research findings in this area include:

Gene Standardization and Assembly: The development of standardized genetic parts, such as the PARAGEN collection, facilitates the rapid assembly of bacteriocin-encoding genes and their expression in various host organisms. techniques-ingenieur.fr This approach allows for the high-throughput screening of numerous bacteriocins to identify candidates with desired activities. techniques-ingenieur.fr

Engineering for Enhanced Activity and Stability: Site-directed mutagenesis and other protein engineering techniques are being used to modify the amino acid sequences of Class II sec-dependent bacteriocins. These modifications can lead to peptides with increased potency, a broader spectrum of activity, and improved stability in various environmental conditions.

Hybrid Bacteriocin Construction: By combining domains from different bacteriocins, researchers are creating hybrid molecules with novel functionalities. For instance, the target-cell specificity of some two-peptide bacteriocins can be altered by swapping peptide domains, demonstrating the potential to create bacteriocins that target specific pathogens. researchgate.net

Application of Multi-Omics Technologies (Proteomics, Metabolomics) in Bacteriocin Research

Multi-omics technologies, including proteomics and metabolomics, are providing unprecedented insights into the biology of Class II sec-dependent bacteriocins. These approaches allow for a holistic view of the cellular processes involved in bacteriocin production, regulation, and mechanism of action.

Detailed research applications include:

Proteomics for Understanding Production and Secretion: Proteomic analysis helps to identify and quantify the proteins involved in the biosynthesis and secretion of Class II sec-dependent bacteriocins. This includes the characterization of the Sec-translocase components and other accessory proteins that facilitate their export.

Metabolomics for Elucidating Regulatory Networks: Metabolomic studies can uncover the metabolic pathways that are linked to bacteriocin production. By analyzing the changes in metabolite profiles under different growth conditions, researchers can understand how environmental cues influence the regulation of bacteriocin synthesis.

Integrated Omics for a Systems-Level View: Combining genomics, proteomics, and metabolomics data provides a comprehensive, systems-level understanding of bacteriocin biology. This integrated approach is crucial for identifying bottlenecks in production and for developing strategies to optimize yields. nih.gov

High-Resolution Structural Biology of Bacteriocin-Target Interactions and Secretion Complexes

Understanding the three-dimensional structures of Class II sec-dependent bacteriocins and their interactions with target cells and secretion machinery is fundamental for their rational design and application. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are providing detailed atomic-level information.

Key structural insights include:

Bacteriocin-Receptor Complexes: The mannose phosphotransferase system (Man-PTS) has been identified as a key receptor for several class IIa bacteriocins. nih.gov Structural studies of bacteriocin-Man-PTS complexes reveal how these peptides recognize and bind to their targets, leading to pore formation and cell death. nih.gov

Immunity Protein Interactions: Producer organisms protect themselves from their own bacteriocins through the expression of specific immunity proteins. nih.gov Structural analysis of bacteriocin-immunity protein complexes has elucidated the molecular basis of this self-protection mechanism, showing how the immunity protein can block the bacteriocin from interacting with its receptor. nih.gov

Secretion Machinery Architecture: While the structures of the dedicated ABC transporters for other bacteriocin classes are being resolved, detailed structures of the Sec-translocase in the context of bacteriocin export are still an active area of research. Understanding the architecture of this secretion complex will be vital for engineering more efficient production systems.

Exploring Novel Production Hosts and Fermentation Optimization for Scalable Bioproduction

The native production levels of many Class II sec-dependent bacteriocins are often too low for commercial applications, necessitating the exploration of alternative production strategies. mdpi.comnih.gov

Current research focuses on:

Heterologous Expression Systems: A variety of heterologous hosts are being investigated for the production of Class II sec-dependent bacteriocins. These include food-grade lactic acid bacteria (LAB) like Lactococcus lactis, which offer the advantage of being generally recognized as safe (GRAS), as well as more traditional industrial hosts like Escherichia coli and the yeast Pichia pastoris. nih.govtandfonline.comnih.gov

Fermentation Process Optimization: Researchers are optimizing fermentation conditions to maximize bacteriocin yields. This includes adjusting parameters such as temperature, pH, and nutrient composition. For example, some bacteriocin production is highest at temperatures around 20°C. nih.gov

Overcoming Production Challenges: A significant challenge in heterologous production is ensuring the correct processing and secretion of the bacteriocin. The use of the Sec-dependent pathway for this class of bacteriocins can be advantageous, as it is a general and often robust export system in many bacteria. nih.govresearchgate.net

Research AreaKey Findings and Approaches
Heterologous Hosts Lactococcus lactis, Escherichia coli, and Pichia pastoris are being successfully used for production. nih.govtandfonline.comnih.gov
Fermentation Optimization Adjusting temperature, pH, and media components can significantly improve yields. nih.gov
Secretion Engineering Leveraging the native Sec-pathway in heterologous hosts for efficient export. nih.govresearchgate.net

Emerging Roles in Non-Traditional Biocontrol and Environmental Applications

While the primary focus for bacteriocins has been in food preservation and as potential therapeutics, their application is expanding into other areas. nih.govnih.gov

Emerging applications include:

Agriculture: Bacteriocins could be used to control plant pathogens, offering a more sustainable alternative to chemical pesticides.

Environmental Remediation: The selective antimicrobial activity of bacteriocins could be harnessed to modulate microbial communities in various environments, such as in the treatment of wastewater or the control of biofouling.

Microbiome Modulation: Bacteriocins are being explored for their potential to selectively target and eliminate specific pathogenic or undesirable bacteria within complex microbial communities, such as the human gut or skin microbiome, without disrupting the beneficial flora. tandfonline.comfrontiersin.org

Addressing Challenges in Commercial-Scale Production and Regulatory Pathways

Despite their promise, the widespread commercialization of Class II sec-dependent bacteriocins faces several hurdles.

Key challenges include:

Low Production Yields: As mentioned, native and even some heterologous production levels can be low, making the process economically unviable. nih.govtandfonline.com

Regulatory Approval: The regulatory pathway for new antimicrobial agents can be lengthy and expensive. While some bacteriocins like nisin have achieved GRAS status for food applications, gaining approval for therapeutic use is a more stringent process. tandfonline.com

Stability and Delivery: Ensuring the stability of bacteriocins during storage and at the site of application remains a challenge. Formulation strategies, such as encapsulation, are being investigated to protect the peptides from degradation and ensure their effective delivery. nih.gov

Q & A

Q. What distinguishes Class II sec-dependent bacteriocins from other Class II subgroups (e.g., IIa, IIb)?

Class II sec-dependent bacteriocins (Class IIC) are defined by their N-terminal sec-dependent signal peptides, which direct secretion via the general secretory pathway (GSP). Unlike Class IIa/b bacteriocins (e.g., pediocin-like peptides), which rely on double-glycine leader peptides and ABC transporters, sec-dependent bacteriocins are processed by signal peptidases during translocation . For example, enterocin P and bacteriocin 31 lack the double-glycine motif and instead use the sec pathway for extracellular release .

Q. What experimental approaches are used to confirm the sec-dependent secretion of a bacteriocin?

Key methods include:

  • Leader peptide analysis : Identification of a hydrophobic N-terminal signal sequence via bioinformatics tools (e.g., SignalP) .
  • Secretion inhibition assays : Treating producer strains with sec-pathway inhibitors (e.g., sodium azide) and measuring intracellular vs. extracellular bacteriocin accumulation .
  • Mutational studies : Deleting the signal peptide and observing impaired secretion .

Q. How can researchers assess the antimicrobial spectrum of sec-dependent bacteriocins?

Standard protocols involve:

  • Agar diffusion assays : Spot-testing purified bacteriocins against Gram-positive pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus) .
  • Minimum inhibitory concentration (MIC) assays : Quantifying activity in liquid culture under varying pH and ionic conditions to evaluate stability .

Advanced Research Questions

Q. How do structural features of sec-dependent bacteriocins influence their mechanisms of action?

Sec-dependent bacteriocins exhibit diverse modes of action:

  • Pore formation : Enterocin P disrupts membrane integrity by creating transient pores, measured via liposome leakage assays .
  • Enzymatic activity : Lysostaphin (a Class IIC bacteriocin) cleaves peptidoglycan bonds, assessed through zymogram assays .
  • Hybrid mechanisms : Some bacteriocins combine pore-forming and enzymatic activities, requiring structural modeling (e.g., NMR, cryo-EM) to resolve dual functionalities .

Q. What strategies resolve contradictions in reported bacteriocin efficacy across studies?

Discrepancies (e.g., variable MICs against Listeria) may arise from differences in:

  • Target strain genetics : Use whole-genome sequencing to identify resistance genes (e.g., mprF mutations altering membrane charge) .
  • Experimental conditions : Standardize pH, temperature, and cation concentrations (e.g., Ca²⁺ stabilizes pore formation) .
  • Purification methods : Compare activity of crude supernatants vs. HPLC-purified peptides to rule out matrix effects .

Q. How can researchers engineer heterologous expression systems for sec-dependent bacteriocins?

Key steps include:

  • Cloning the operon : Include the bacteriocin structural gene, immunity protein, and sec-dependent signal sequence (e.g., entP operon from Enterococcus faecium) .
  • Host selection : Use LAB (e.g., Lactococcus lactis) or E. coli with modified sec pathways for efficient secretion .
  • Activity validation : Confirm proper processing via mass spectrometry and functional assays .

Q. What methodologies identify immunity proteins protecting bacteriocin-producing strains?

Approaches include:

  • Proteomics : Compare membrane protein profiles of producer vs. non-producer strains .
  • Gene knockout studies : Delete putative immunity genes (e.g., entI in enterocin P) and assess susceptibility .
  • Heterologous expression : Express candidate genes in sensitive strains and measure resistance .

Q. How do sec-dependent bacteriocins interact with bacterial biofilms?

Advanced protocols involve:

  • Microtiter plate assays : Quantify biofilm inhibition using crystal violet staining and confocal microscopy .
  • Synergy studies : Combine bacteriocins with enzymes (e.g., DNase I) to degrade biofilm matrices .
  • Transcriptomics : Profile biofilm-related genes (e.g., luxS, agr) in treated vs. untreated biofilms .

Methodological Resources

  • Data Tables :

    BacteriocinSecretion PathwayTarget PathogensKey Reference
    Enterocin PSec-dependentListeria, Staphylococcus
    Bacteriocin 31Sec-dependentEnterococcus
    LysostaphinSec-dependentStaphylococcus
  • Key Techniques :

    • Liposome assays for membrane disruption studies .
    • RNA-seq to map regulatory networks controlling bacteriocin production .
    • Molecular docking to predict bacteriocin-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.